

# VUF 10148: A Comprehensive Technical Overview

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## Compound of Interest

Compound Name: VUF 10148

Cat. No.: B1663098

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IUPAC Name: 4-(1H-Imidazol-4-ylmethyl)piperidine

This technical guide provides an in-depth overview of **VUF 10148**, a significant compound in pharmacological research. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, mechanism of action, and relevant experimental data.

## Core Chemical and Physical Properties

A summary of the key quantitative data for **VUF 10148** is presented below, facilitating a clear comparison of its fundamental properties.

Property	Value
Molecular Formula	C <sub>9</sub> H <sub>15</sub> N <sub>3</sub>
Molecular Weight	165.24 g/mol
CAS Number	872850-19-6

## Experimental Protocols

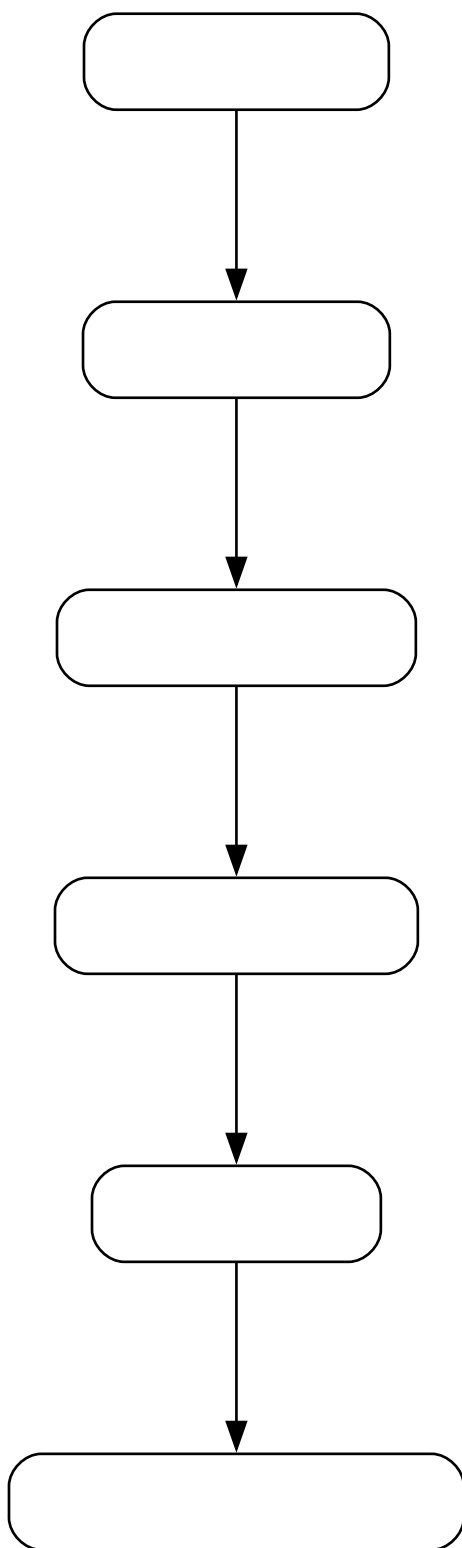
Detailed methodologies for key experiments involving **VUF 10148** are crucial for the replication and extension of research findings. The following sections describe the protocols for

radioligand binding assays and functional assays, which are central to characterizing the interaction of **VUF 10148** with its target receptors.

## Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of **VUF 10148** for its target receptor, typically the histamine H4 receptor (H4R).

Workflow for Radioligand Binding Assay:



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Caption: Workflow of a competitive radioligand binding assay.

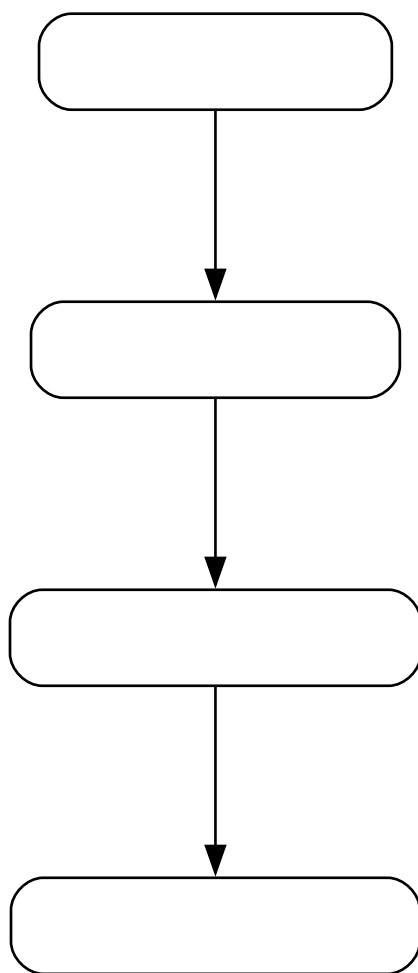
#### Methodology:

- **Membrane Preparation:** Membranes are prepared from cells stably expressing the target receptor (e.g., human histamine H4 receptor).
- **Incubation:** The membranes are incubated with a constant concentration of a suitable radioligand (e.g., [ $^3\text{H}$ ]-histamine) and varying concentrations of the unlabeled competitor, **VUF 10148**.
- **Equilibrium:** The incubation is carried out for a specific duration at a defined temperature to allow the binding to reach equilibrium.
- **Separation:** The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.
- **Washing:** The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
- **Quantification:** The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
- **Data Analysis:** The data is analyzed using non-linear regression to determine the concentration of **VUF 10148** that inhibits 50% of the specific binding of the radioligand ( $\text{IC}_{50}$ ). This value can be converted to the inhibition constant ( $K_i$ ) using the Cheng-Prusoff equation.

## Functional Assays

Functional assays are performed to characterize the pharmacological activity of **VUF 10148**, determining whether it acts as an agonist, antagonist, or inverse agonist at the target receptor.

Workflow for a G-protein Coupled Receptor (GPCR) Functional Assay:



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Caption: General workflow for a functional assay measuring second messenger levels.

Methodology (cAMP Assay):

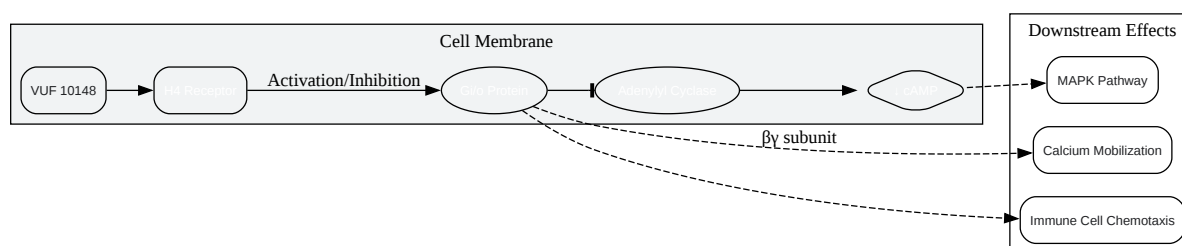
- Cell Culture: Cells expressing the histamine H4 receptor are cultured in appropriate media.
- Pre-treatment: Cells are often pre-treated with forskolin to stimulate adenylate cyclase and elevate intracellular cyclic AMP (cAMP) levels.
- Compound Addition: Varying concentrations of **VUF 10148** are added to the cells. If testing for antagonistic activity, a known agonist is also added.
- Incubation: The cells are incubated for a specific period to allow for receptor signaling to occur.

- **Lysis and Detection:** The cells are lysed, and the intracellular cAMP levels are measured using a suitable detection kit (e.g., HTRF, ELISA).
- **Data Analysis:** The data is plotted as a concentration-response curve to determine the EC<sub>50</sub> (for agonists) or IC<sub>50</sub> (for antagonists) of **VUF 10148**.

## Signaling Pathways

**VUF 10148** primarily interacts with the histamine H4 receptor, a G-protein coupled receptor (GPCR). The activation or inhibition of this receptor can modulate several downstream signaling pathways.

Simplified Signaling Pathway of the Histamine H4 Receptor:



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Caption: Simplified signaling cascade initiated by the histamine H4 receptor.

The histamine H4 receptor typically couples to Gi/o proteins. Upon activation, the α-subunit of the G-protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The βγ-subunits can activate other signaling pathways, such as the MAPK pathway and phospholipase C, leading to calcium mobilization. These signaling events ultimately influence cellular responses, particularly in immune cells where the H4 receptor is highly expressed, affecting processes like chemotaxis. **VUF 10148**, by interacting with this receptor, can modulate these downstream effects.

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